molecular formula C20H16ClFN2O5 B280114 methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No. B280114
M. Wt: 418.8 g/mol
InChI Key: ZIINJCDWYKWAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate, commonly known as "MAFPC," is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MAFPC belongs to the class of pyranocarboxylic acid derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of MAFPC is not fully understood, but it is believed to involve the modulation of various signaling pathways that regulate cell growth, inflammation, and viral replication. Studies have shown that MAFPC inhibits the activation of NF-κB and MAPK signaling pathways, which are known to play crucial roles in cancer cell proliferation and inflammation. Additionally, MAFPC has been shown to inhibit the replication of influenza viruses by targeting the viral polymerase complex.
Biochemical and Physiological Effects:
MAFPC has been found to have several biochemical and physiological effects, including the modulation of gene expression, the inhibition of protein synthesis, and the induction of apoptosis. In vitro studies have shown that MAFPC induces the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells. Moreover, MAFPC has been shown to inhibit protein synthesis by targeting the ribosome, leading to the inhibition of cancer cell proliferation.

Advantages and Limitations for Lab Experiments

MAFPC has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal candidate for studying various biological processes. However, MAFPC has some limitations, including its low solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on MAFPC, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its therapeutic potential in various disease models. Additionally, further studies are needed to elucidate the mechanism of action of MAFPC and to identify its molecular targets.

Synthesis Methods

MAFPC can be synthesized using a multi-step procedure that involves the condensation of 2-chloro-4-fluorobenzyl alcohol with 5-cyano-2-methylfuran-3-carboxylic acid, followed by the reaction with methylamine and subsequent esterification with methyl iodide. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

MAFPC has shown promising results in various scientific research applications, including antitumor, anti-inflammatory, and antiviral activities. In vitro studies have demonstrated that MAFPC inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, MAFPC has been shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, MAFPC has been found to exhibit antiviral activity against several viruses, including influenza A and B viruses.

properties

Molecular Formula

C20H16ClFN2O5

Molecular Weight

418.8 g/mol

IUPAC Name

methyl 6-amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C20H16ClFN2O5/c1-10-17(20(25)26-2)18(13(8-23)19(24)28-10)16-6-4-12(29-16)9-27-15-5-3-11(22)7-14(15)21/h3-7,18H,9,24H2,1-2H3

InChI Key

ZIINJCDWYKWAAV-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl)C(=O)OC

Origin of Product

United States

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